18A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 Inhibitor 18A is a specific inhibitor of the entry of a wide range of HIV-1 isolates.
Wirkmechanismus
- Additionally, IN interacts with the cellular protein LEDGF/p75, which tethers the preintegration complex (PIC) to specific sites on chromatin during integration .
- IN is essential for proper virion maturation, as it interacts with the viral RNA genome to ensure encapsulation of ribonucleoprotein complexes within the protective capsid core .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biologische Aktivität
Compound 18A has garnered attention in recent research for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in specific conditions, and potential therapeutic applications.
1.1 Inhibition of Cancer Cell Growth
Recent studies have demonstrated that this compound acts as a potent inhibitor of histone deacetylases (HDAC) and CDC25 phosphatase, which are critical regulators in cell cycle progression and apoptosis. Specifically, this compound exhibited similar HDAC inhibitory activity to MS-275 and significantly suppressed CDC25 activity in vitro. This dual inhibition leads to the dephosphorylation of CDK1 and triggers DNA damage, ultimately inducing apoptosis in triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .
1.2 Modulation of Thermogenesis
This compound also plays a significant role in metabolic regulation, particularly in promoting thermogenesis. It enhances the expression of uncoupling protein 1 (UCP1) via the AMPK-PGC-1α signaling pathway, which is crucial for energy expenditure in brown adipose tissue. Studies indicate that this compound treatment results in increased mitochondrial respiration and thermogenic gene expression, contributing to weight management and improved insulin sensitivity .
2. Efficacy in Preclinical Models
2.1 Anticancer Activity
In preclinical models, this compound demonstrated substantial cytotoxicity against TNBC cells, outperforming other tested compounds. The compound was shown to hinder cell cycle progression during the S and G2/M phases, leading to significant reductions in tumor growth in vivo .
2.2 Obesity and Metabolic Disorders
In obesity models, this compound administration prevented high-fat diet-induced weight gain and improved metabolic profiles by enhancing insulin sensitivity. Histological analyses revealed increased UCP1 expression and density of adipose tissue following treatment with this compound, suggesting its potential as a therapeutic agent for obesity-related conditions .
3. Comparative Biological Activity
The following table summarizes the biological activities of compound this compound compared to other related compounds:
Compound | Activity | Mechanism | Target Cells |
---|---|---|---|
This compound | HDAC/CDC25 inhibition | Induces apoptosis; cell cycle arrest | TNBC cells |
Thermogenesis promotion | Activates UCP1 via AMPK-PGC-1α pathway | Brown adipocytes | |
MS-275 | HDAC inhibition | Similar mechanism but less selective | Various cancer types |
Other Compounds | Variable antibacterial activity | Mechanisms differ; often less effective than this compound | Bacterial cells |
4. Case Studies and Research Findings
4.1 Case Study on Cancer Treatment
In a study published in Apoptosis, researchers found that treatment with this compound led to a significant reduction in tumor size in TNBC models, with marked apoptosis observed through histological staining techniques . This underscores the compound's potential as a targeted therapy.
4.2 Research on Metabolic Effects
Another study highlighted the effectiveness of this compound in preventing obesity-related metabolic disorders by demonstrating its ability to enhance thermogenic activity in adipose tissues. Mice treated with this compound showed improved metabolic rates and reduced fat accumulation compared to control groups .
5. Conclusion
The compound this compound exhibits promising biological activities with significant implications for cancer therapy and metabolic health. Its dual action as an HDAC/CDC25 inhibitor and a thermogenic agent positions it as a valuable candidate for further preclinical development and potential clinical applications.
Eigenschaften
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYYEYYXURINZ-OVCLIPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.